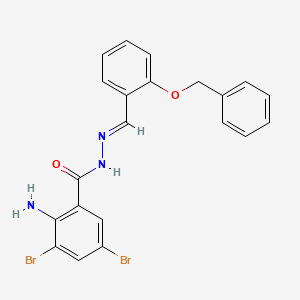
2-Amino-N'-(2-(benzyloxy)benzylidene)-3,5-dibromobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N’-(2-(benzyloxy)benzylidene)-3,5-dibromobenzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes amino, benzyloxy, and dibromobenzohydrazide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N’-(2-(benzyloxy)benzylidene)-3,5-dibromobenzohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 3,5-dibromobenzoic acid with hydrazine hydrate to form 3,5-dibromobenzohydrazide.
Condensation Reaction: The hydrazide intermediate is then reacted with 2-(benzyloxy)benzaldehyde under acidic or basic conditions to form the desired product, 2-Amino-N’-(2-(benzyloxy)benzylidene)-3,5-dibromobenzohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Amino-N’-(2-(benzyloxy)benzylidene)-3,5-dibromobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.
Substitution: The dibromo groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzohydrazides.
科学的研究の応用
2-Amino-N’-(2-(benzyloxy)benzylidene)-3,5-dibromobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-Amino-N’-(2-(benzyloxy)benzylidene)-3,5-dibromobenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as histone deacetylases (HDACs) or kinases, leading to the disruption of cellular processes essential for cancer cell survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and inducing cell death.
類似化合物との比較
Similar Compounds
2-Amino-N-(benzyloxy)benzamide: This compound shares the benzyloxy and amino functional groups but lacks the dibromo substitution, making it less reactive in certain chemical reactions.
2-Aminothiazole-Based Compounds: These compounds have a similar amino group but differ in their core structure, leading to different biological activities.
Uniqueness
2-Amino-N’-(2-(benzyloxy)benzylidene)-3,5-dibromobenzohydrazide is unique due to the presence of both dibromo and benzyloxy groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
303083-94-5 |
|---|---|
分子式 |
C21H17Br2N3O2 |
分子量 |
503.2 g/mol |
IUPAC名 |
2-amino-3,5-dibromo-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H17Br2N3O2/c22-16-10-17(20(24)18(23)11-16)21(27)26-25-12-15-8-4-5-9-19(15)28-13-14-6-2-1-3-7-14/h1-12H,13,24H2,(H,26,27)/b25-12+ |
InChIキー |
UQOPPDAQIGKDKS-BRJLIKDPSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=C(C(=CC(=C3)Br)Br)N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=C(C(=CC(=C3)Br)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


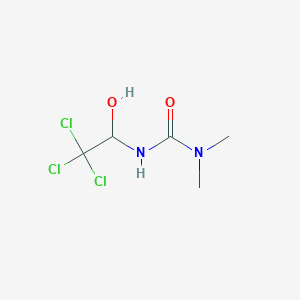
![2-(4-methoxyanilino)-3-{(E)-[(4-methoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15078235.png)
![benzyl [(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B15078239.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione](/img/structure/B15078241.png)
![(5Z)-3-heptyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078246.png)
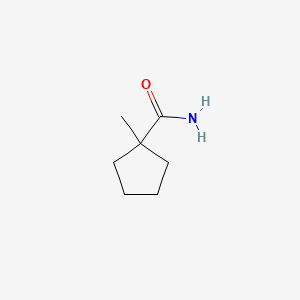
![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B15078252.png)
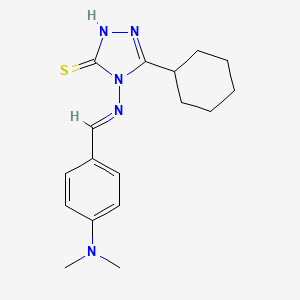
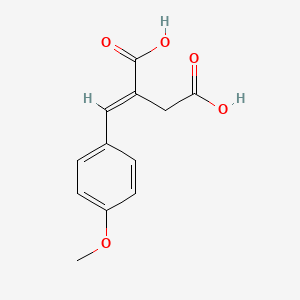
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078276.png)
![5-(4-Methylphenyl)-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B15078280.png)
![isopropyl (2E)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078281.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078282.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078283.png)
